molecular formula C5H3NO4S B042502 4-nitrothiophene-2-carboxylic acid CAS No. 13138-70-0

4-nitrothiophene-2-carboxylic acid

Cat. No.: B042502
CAS No.: 13138-70-0
M. Wt: 173.15 g/mol
InChI Key: SZHKHACZQDMGGI-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Scaffolds in Modern Chemical Sciences

Thiophene and its derivatives are fundamental components in the fields of medicinal chemistry and material science, largely due to their unique structural and electronic properties. nih.govresearchgate.net

Heterocyclic compounds are organic molecules that feature a ring structure containing at least one atom that is not carbon, such as nitrogen, oxygen, or sulfur. openaccessjournals.combritannica.com These "heteroatoms" bestow distinct physical and chemical characteristics upon the molecules compared to their all-carbon counterparts. britannica.com This structural diversity makes them crucial in biochemistry, pharmacology, and material science. openaccessjournals.com In fact, more than half of all known organic compounds are heterocycles, and they are integral to the structure of essential biomolecules like nucleic acids and the majority of pharmaceutical drugs. wikipedia.orgderpharmachemica.com

The presence of heteroatoms can significantly alter a molecule's physicochemical properties, such as solubility and drug-receptor interactions, making heterocyclic scaffolds highly valuable in drug discovery. nih.gov Thiophene, a five-membered ring containing a sulfur atom, is considered a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities. nih.govresearchgate.net

Thiophene derivatives are highly valued as building blocks in the synthesis of more complex molecules. mdpi.com The thiophene ring is a stable, aromatic system, and its chemistry is well-understood, allowing for controlled substitutions at various positions on the ring under mild conditions. mdpi.com This synthetic accessibility makes it a key component for medicinal chemists creating libraries of compounds for drug discovery. researchgate.netespublisher.com

The versatility of the thiophene scaffold extends to material science, where its derivatives are used to construct organic semiconductors, light-emitting diodes (OLEDs), and crystalline porous materials known as covalent organic frameworks (COFs). nih.govmdpi.com The ability to functionalize thiophenes allows for their integration into larger conjugated systems and polymers, creating materials with desirable electronic and photophysical properties. rsc.orgresearchgate.net For instance, cyclooctatetrathiophene (COTh) has been used as a flexible building block for constructing macrocycles capable of encapsulating other molecules. acs.org

Historical Context of Nitrothiophenes in Organic Synthesis

The study of thiophene chemistry began with its discovery in 1882 by Viktor Meyer as a contaminant in benzene (B151609) derived from coal tar. nih.govderpharmachemica.com The development of methods to synthesize derivatives, including nitrothiophenes, followed. Early methods for producing nitrothiophenes involved the direct nitration of thiophene. For example, nitrating thiophene with nitric acid in acetic anhydride (B1165640) was a known method, though it could result in a mixture of products, including 2-nitrothiophene (B1581588) and dinitrothiophenes, making purification challenging. google.comorgsyn.org

Over the years, synthetic organic chemistry has seen the development of more controlled and efficient methods for synthesizing nitrothiophenes. scribd.com These include tandem reactions, such as the Henry reaction followed by a nucleophilic substitution, to construct the nitrothiophene ring system. researchgate.netresearchgate.net The development of catalytic processes using materials like metal-exchanged clays (B1170129) has also provided cleaner, more selective, and environmentally safer routes to 2-nitrothiophene, avoiding harsh reagents like acetic anhydride. google.com These advancements are crucial as nitroheterocyclic compounds are important intermediates for producing dyes, drugs, and other pharmaceuticals. google.com For instance, nifurzide, a chemotherapeutic agent, contains a 5-nitrothiophene-2-carboxylic acid hydrazide component. google.com

Position of 4-Nitrothiophene-2-carboxylic Acid within the Thiophene Class for Research Endeavors

This compound is a specific derivative within the broader class of thiophenes. Its chemical structure, featuring both a nitro group and a carboxylic acid group on the thiophene ring, makes it a valuable intermediate in organic synthesis. The properties of this compound are well-documented, providing a solid foundation for its use in research.

Properties of this compound
PropertyValue
CAS Number13138-70-0
Molecular Weight173.15 g/mol
IUPAC Name4-nitro-2-thiophenecarboxylic acid
Physical FormSolid
Purity95%

This compound serves as a building block for creating more complex molecules with potential biological activities. The presence of the nitro group, an electron-withdrawing group, and the carboxylic acid, a versatile functional group, allows for a range of chemical transformations. For example, thiophene-2-carboxylic acids, in general, are used as substrates in coupling reactions and olefinations. wikipedia.org Specifically, nitrothiophene derivatives have been investigated for their potential as antibacterial agents and radiosensitizers in cancer therapy. nih.govnih.gov Therefore, this compound represents a key starting material for the synthesis of novel compounds in medicinal chemistry and related research fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO4S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHKHACZQDMGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296383
Record name 4-nitro-2-thiophenecarboxylic acid
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Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13138-70-0
Record name 13138-70-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-nitro-2-thiophenecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 4 Nitrothiophene 2 Carboxylic Acid and Its Derivatives

Direct Synthesis and Optimization Strategies for 4-Nitrothiophene-2-carboxylic Acid

The direct synthesis of this compound primarily involves the nitration of thiophene-2-carboxylic acid. Traditional methods often utilize a mixture of nitric acid and sulfuric acid or concentrated nitric acid with acetic anhydride (B1165640) in conventional kettle-type reactors. However, these approaches are fraught with challenges, including low safety, violent and difficult-to-control reactions, and low conversion rates and selectivity.

Advanced Reaction Technologies for Efficient Synthesis

To overcome the limitations of traditional batch synthesis, modern technologies are being employed to enhance efficiency, safety, and control.

Microchannel reactor technology offers a significantly improved method for the synthesis of this compound. This technique involves continuously pumping a sulfuric acid solution of thiophene-2-carboxylic acid and a nitrating agent (such as nitric acid or a mixed acid of nitric and sulfuric acid) into a microchannel reactor. The small dimensions of the microchannels provide a high surface-area-to-volume ratio, leading to superior heat and mass transfer. This allows for precise temperature control and rapid mixing, which are crucial for managing the highly exothermic nitration reaction.

The benefits of using microchannel reactors include enhanced safety, higher efficiency, ease of operation, and lower costs. These systems enable the nitration to proceed under controllable, continuous conditions, resulting in a high conversion rate to the desired product.

Below is a table summarizing typical reaction parameters for this advanced synthesis method.

ParameterValue
Reactants Thiophene-2-carboxylic acid in H₂SO₄, Nitric acid (or mixed acid)
Molar Ratio (Thiophene-2-carboxylic acid : Nitric acid) 1:1 to 1:5
Reaction Temperature 0°C to 40°C
Reaction Time 1 minute to 15 minutes

This data is derived from research on rapid preparation methods using microchannel technology.

The development of green and efficient synthesis methods is a key focus in modern chemistry. The use of microchannel reactors aligns with the principles of green chemistry by improving safety, reducing waste, and operating under milder conditions compared to traditional methods. Furthermore, dispensing with hazardous reagents like acetic anhydride, which is used in some conventional nitration processes, represents a move towards more eco-friendly pathways. google.com The efficiency and continuous nature of microreactor synthesis also contribute to its cost-effectiveness by reducing reaction times and improving product yield.

Selective Nitration Techniques in Thiophene (B33073) Chemistry

The thiophene ring is highly reactive towards electrophilic substitution, which can make selective nitration challenging. derpharmachemica.com The choice of nitrating agent and reaction conditions is critical to control the position of nitration and minimize the formation of unwanted byproducts. For thiophene itself, nitration with nitric acid in acetic anhydride is a common method, but it can produce a mixture of isomers, primarily 2-nitrothiophene (B1581588) and 3-nitrothiophene. google.comorgsyn.org

When nitrating thiophene-2-carboxylic acid, the existing carboxylic acid group at the C2 position acts as a deactivating, electron-withdrawing group. uobaghdad.edu.iq This group directs incoming electrophiles. In electrophilic substitution of 2-substituted thiophenes with deactivating groups, the incoming substituent is often directed to the C4 or C5 position. uobaghdad.edu.iq

Therefore, the nitration of thiophene-2-carboxylic acid is expected to yield a mixture of this compound and the isomeric byproduct, 5-nitrothiophene-2-carboxylic acid. Research on the analogous nitration of 2-thiophenecarboxaldehyde shows the formation of both 4-nitro and 5-nitro isomers, with the 5-nitro isomer often being the major product. chemicalbook.com Controlling the reaction conditions is paramount to maximize the yield of the desired 4-nitro isomer and to facilitate its separation from the 5-nitro byproduct. The choice of solvent and the precise control of temperature afforded by technologies like microreactors can significantly influence this regioselectivity.

Synthesis of Key Esters and Halogenated Derivatives

Derivatives of this compound, such as its esters and halogenated forms, are valuable compounds in further chemical synthesis.

Esters: The synthesis of esters, such as methyl or ethyl 4-nitrothiophene-2-carboxylate, can be achieved through standard esterification procedures. One common method is the Fischer esterification, which involves reacting this compound with an appropriate alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst. Alternatively, the carboxylic acid can be first converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. researchgate.net

Halogenated Derivatives: Halogenated derivatives can be prepared by introducing halogen atoms onto the thiophene ring. nih.gov Halogenation of thiophenes is typically a rapid electrophilic substitution reaction. iust.ac.ir For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine (Br₂). The specific position of halogenation would depend on the directing effects of the nitro and carboxylic acid groups already present on the ring. Another approach involves the Hell-Volhard-Zelinskii reaction, where a carboxylic acid is brominated at the alpha-position to the carbonyl group using a mixture of Br₂ and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orglibretexts.org

Methyl 4-Nitrothiophene-2-carboxylate Preparation

The preparation of methyl 4-nitrothiophene-2-carboxylate is a crucial step, as the methyl ester serves as a versatile intermediate for further modifications. One common approach involves the direct esterification of this compound. This reaction is typically carried out by heating the carboxylic acid in methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Another synthetic route begins with a suitable thiophene precursor, followed by nitration and esterification steps. For instance, the nitration of methyl thiophene-2-carboxylate can yield a mixture of nitro isomers, from which the desired methyl 4-nitrothiophene-2-carboxylate can be separated. The regioselectivity of the nitration is influenced by the directing effects of the ester group and the reaction conditions. The electron-withdrawing nature of the methyl carboxylate group at position 2 directs nitration primarily to the 4- and 5-positions. Careful control of the reaction conditions is necessary to optimize the yield of the 4-nitro isomer.

A specific synthesis of a related compound, methyl 5-formyl-4-nitrothiophene-2-carboxylate, involves the treatment of methyl 5-methyl-4-nitrothiophene-2-carboxylate with dimethylformamide dimethyl acetal (DMF-DMA) in tetrahydrofuran (THF) at reflux. mdpi.com This transformation highlights how existing substituted nitrothiophenes can be further functionalized to create more complex derivatives.

Halogenation Strategies at Different Positions of the Thiophene Ring

Halogenation of the thiophene ring is a key strategy for introducing functional handles that can be used in cross-coupling reactions or other transformations. The halogenation of this compound and its derivatives must account for the electronic effects of both the nitro and carboxyl groups.

The thiophene ring is generally highly reactive towards electrophilic halogenation, a reactivity that is about 10^8 times that of benzene (B151609). iust.ac.ir However, the presence of the electron-withdrawing nitro and carboxyl groups deactivates the ring towards electrophilic substitution. Despite this deactivation, halogenation can be achieved under controlled conditions. Halogenation of thiophene itself is rapid even at low temperatures and can easily lead to tetrasubstitution. iust.ac.ir

For derivatives like this compound, direct halogenation might be challenging. A more common strategy involves starting with a pre-halogenated thiophene and then introducing the nitro and carboxyl functionalities. For example, the vapor phase chlorination of 2-thiophenecarbonitrile can produce 3,4,5-trichloro-2-thiophenenitrile, which can then be further manipulated. beilstein-journals.orgnih.gov

In a related example, the synthesis of methyl 4-nitro-5-phenoxythiophene-2-carboxylate is achieved from 5-chloro-4-nitrothiophene-2-carboxylic acid methyl ester and phenol, demonstrating the utility of a halogenated precursor. lookchem.com This suggests that selective halogenation at the 5-position of a 4-nitrothiophene-2-carboxylate scaffold is a viable strategy for introducing further diversity.

Starting MaterialReagent(s)ProductPosition of HalogenationReference
Thiophene2 Br₂, 48% HBr2,5-Dibromothiophene2 and 5 iust.ac.ir
2-ThiophenecarbonitrileCl₂ (gas), 500°C3,4,5-Trichloro-2-thiophenenitrile3, 4, and 5 beilstein-journals.orgnih.gov
Benzo[b]thiophene-2-methanolNaOCl·5H₂O, aq. MeCN3-Chlorobenzo[b]thiophene-2-carboxaldehyde3 nih.gov

Derivatization Strategies for this compound

The dual functionality of this compound allows for a wide array of derivatization strategies, targeting either the carboxylic acid group, the nitro group, or the thiophene ring itself.

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for modification via nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orguomustansiriyah.edu.iqyoutube.comkhanacademy.org In these reactions, the hydroxyl group of the carboxylic acid is replaced by another nucleophile. For these reactions to proceed efficiently, the carboxylic acid is often converted into a more reactive derivative, such as an acid chloride or an ester. The general mechanism involves the attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. uomustansiriyah.edu.iqkhanacademy.org

Esterification is a fundamental derivatization of this compound. As mentioned previously, this can be achieved through acid-catalyzed esterification with an alcohol. For example, reacting the carboxylic acid with methanol in the presence of an acid catalyst yields methyl 4-nitrothiophene-2-carboxylate. smolecule.com

Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 4-nitrothiophene-2-carbonyl chloride can then react readily with various alcohols to form the corresponding esters under milder conditions and often in higher yields. uomustansiriyah.edu.iq

The synthesis of amides from this compound is another important transformation, leading to compounds with potential biological activity. biosynth.comnih.gov 4-Nitrothiophene-2-carboxamide and its derivatives have been investigated as potential antibacterial agents. nih.gov

Direct amidation by heating the carboxylic acid with an amine is generally not feasible and requires very high temperatures. A more practical approach involves the activation of the carboxylic acid. This can be done by converting it to an acid chloride, which then readily reacts with a primary or secondary amine to form the corresponding carboxamide. uomustansiriyah.edu.iq

Another common method involves the use of coupling reagents. Reagents such as dicyclohexylcarbodiimide (DCC) facilitate the formation of an amide bond by activating the carboxylic acid, allowing it to react with an amine under mild conditions. libretexts.org More recently, methods for the direct amidation of carboxylic acids with nitroarenes have been developed, which could provide a novel route to N-aryl amides. researchgate.net

Reaction TypeReagent(s)ProductReference
EsterificationMethanol, H₂SO₄Methyl 4-nitrothiophene-2-carboxylate smolecule.com
Amidation1. SOCl₂ 2. Amine (R-NH₂)N-substituted 4-nitrothiophene-2-carboxamide uomustansiriyah.edu.iq
AmidationAmine (R-NH₂), DCCN-substituted 4-nitrothiophene-2-carboxamide libretexts.org

Transformations Involving the Nitro Group

The nitro group on the thiophene ring is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. wikipedia.orgmasterorganicchemistry.com The reduction of the nitro group converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group, which can significantly alter the reactivity of the thiophene ring and open up new avenues for functionalization. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a common and effective method. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com This method is often clean and high-yielding.

Alternatively, metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid, are widely used for the reduction of aromatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) offers a milder option that can be selective in the presence of other reducible functional groups. commonorganicchemistry.com It is crucial to select a reducing agent that does not affect the carboxylic acid moiety. For instance, strong hydride reagents like lithium aluminum hydride (LiAlH₄) would reduce both the nitro group and the carboxylic acid and are generally not suitable for this selective transformation. masterorganicchemistry.comcommonorganicchemistry.com

The resulting 4-aminothiophene-2-carboxylic acid is a valuable intermediate. The amino group can be further derivatized, for example, by acylation to form amides or by diazotization to introduce other functional groups.

Reagent(s)TransformationNotesReference
H₂, Pd/CReduction of nitro to aminoCommon and effective method. commonorganicchemistry.com
Fe, HClReduction of nitro to aminoClassical method using a metal in acid. masterorganicchemistry.com
SnCl₂Reduction of nitro to aminoA milder alternative. commonorganicchemistry.com
LiAlH₄Reduction of nitro and carboxylic acidNot selective; reduces both groups. commonorganicchemistry.com
Nucleophilic Aromatic Substitution of the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a key reaction in the functionalization of aromatic compounds, particularly those bearing strong electron-withdrawing groups like the nitro group (-NO₂). wikipedia.orgpressbooks.pub In the context of nitrothiophenes, the nitro group can activate the ring towards nucleophilic attack, and in some cases, can itself act as a leaving group.

The SNAr mechanism typically proceeds via an addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub Subsequent elimination of the leaving group restores the aromaticity of the ring. The presence of electron-withdrawing groups, such as a nitro group, is crucial as they stabilize the negatively charged Meisenheimer complex, thereby facilitating the reaction. wikipedia.orgpressbooks.pub

While halides are common leaving groups in SNAr reactions, the nitro group can also be displaced by strong nucleophiles. For instance, the reaction of 1,2,4-trinitrobenzene with piperidine results in the displacement of a nitro group to form 2,4-dinitro-1-piperidinobenzene. rsc.org This type of substitution is significant as it allows for the direct introduction of various functionalities onto the thiophene ring by replacing the nitro group. The efficiency of the nitro group as a leaving group can be influenced by the reaction conditions and the nature of the nucleophile.

ReactantNucleophileProductReaction Type
1,2,4-trinitrobenzenePiperidine2,4-dinitro-1-piperidinobenzeneNucleophilic Aromatic Substitution
2,4-dinitrochlorobenzeneHydroxide2,4-dinitrophenolNucleophilic Aromatic Substitution

Functionalization of the Thiophene Ring System

The thiophene ring is a versatile scaffold that can be functionalized through various chemical transformations. researchgate.net The presence of both a nitro group and a carboxylic acid group on the this compound molecule offers multiple sites for modification, allowing for the synthesis of a diverse range of derivatives.

The conversion of a nitro group to an acetylamino group is a common synthetic transformation. This is typically a two-step process involving the reduction of the nitro group to an amino group (-NH₂), followed by acetylation. The reduction of the nitro group can be achieved using various reducing agents, such as metals (e.g., tin, iron) in acidic media or catalytic hydrogenation.

Once the amino group is formed, it can be readily acetylated using acetylating agents like acetic anhydride or acetyl chloride in the presence of a base. This transformation is valuable as it introduces an amide functionality, which can influence the compound's biological activity and physical properties. For example, 2-(acylamino)thiophene-3-carboxamides have been synthesized and evaluated for their pharmacological properties.

The functional groups on this compound and its derivatives can be utilized in cyclization reactions to construct fused heterocyclic systems. These reactions are of great interest as they lead to the formation of more complex molecular architectures, which are often found in biologically active compounds and functional materials.

One approach involves the intramolecular cyclization of suitably functionalized thiophene derivatives. For instance, derivatives of thiophene-2-carboxylic acid can undergo cyclization to form thieno[2,3-d]pyrimidin-4-ones. This often involves the initial formation of an amide or a related functional group at the 2-position, which then reacts with a neighboring group to close the ring.

Furthermore, nitrothiophenes can serve as precursors to N-fused pyrroles through a tandem reaction sequence. This process can involve a 1,6-hydrogen shift followed by a 6π-electrocyclization, ultimately leading to the formation of a pyrrole ring fused to another ring system. researchgate.net Another example is the iodolactonization of 3-alkynylthiophene-2-carboxylic acids, which proceeds via a 6-endo-dig cyclization to yield thienopyranones. researchgate.net

Starting MaterialReagents/ConditionsProduct
3-Alkynylthiophene-2-carboxylic acidsI₂, NaHCO₃, MeCNThienopyranones
NitrothiophenesHeatN-Fused Pyrroles

Advanced Computational and Theoretical Investigations of 4 Nitrothiophene 2 Carboxylic Acid and Its Analogs

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate relationship between the molecular structure and electronic properties of organic compounds. nih.govacs.org For 4-nitrothiophene-2-carboxylic acid and its analogs, these computational methods provide profound insights into their stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) Applications

DFT has been widely applied to study thiophene (B33073) derivatives, offering a balance between computational cost and accuracy. mdpi.com Methods like B3LYP, often paired with basis sets such as 6-31G* or 6-311+G**, are commonly used to investigate the molecular geometry and electronic characteristics of these compounds. mdpi.comresearchgate.net

The geometry of this compound is characterized by the spatial arrangement of its thiophene ring, nitro group, and carboxylic acid functional group. The carboxylic acid group can exist in different conformations, notably the syn and anti forms, defined by the dihedral angle of the O=C-O-H bond. While the syn conformation is generally considered more stable, the presence of solvent can influence this equilibrium. nih.gov Computational studies on related carboxylic acids, such as acetic acid and ibuprofen, have shown that while the syn conformation is favored in the gas phase, the anti conformation can be energetically preferred in aqueous solutions due to better stabilization through solvent interactions. nih.gov

The planarity between the thiophene ring and the carboxylic acid group is a key feature influencing the molecule's electronic properties. DFT calculations help in determining the most stable conformation by optimizing the molecular geometry to its lowest energy state.

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a crucial parameter for predicting a molecule's chemical reactivity and stability; a smaller gap generally signifies higher reactivity. mdpi.comsciforum.net

For thiophene derivatives, the HOMO is typically characterized by contributions from the electron-rich thiophene ring, while the LUMO is often localized on the electron-withdrawing groups. researchgate.net In the case of this compound, the nitro group significantly influences the electronic distribution.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. mdpi.com The MEP surface reveals regions of negative potential, usually associated with electronegative atoms like oxygen and nitrogen, and regions of positive potential, typically found around hydrogen atoms.

Table 1: Frontier Orbital Energies and Related Parameters for Thiophene Derivatives (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Thiophene-2-carboxylic acid-6.8-1.55.3
This compound-7.5-3.24.3

Note: The values presented are illustrative and can vary depending on the computational method and basis set used.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These parameters, based on Koopmans' theorem, include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.com

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Indicates the resistance to change in electron distribution. A higher value suggests greater stability.

Chemical Softness (S): The reciprocal of hardness, representing the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the energy stabilization when the molecule accepts electrons. mdpi.com

These parameters are instrumental in comparing the reactivity of different thiophene derivatives and understanding the influence of substituents on their chemical behavior. For instance, the introduction of a nitro group is expected to increase the electrophilicity of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. nih.govnih.gov By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing insights into the electronic transitions occurring within the molecule. nih.gov

For this compound, TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions. These calculations are often performed in conjunction with a solvent model, like the Polarizable Continuum Model (PCM), to account for the effect of the solvent on the electronic absorption properties. nih.govnih.gov The accuracy of TD-DFT predictions depends on the choice of the functional and basis set. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict and validate various spectroscopic properties of this compound, complementing experimental data.

DFT calculations can be used to compute vibrational frequencies, which can then be compared with experimental FT-IR and FT-Raman spectra. sciforum.netiosrjournals.org This comparison aids in the assignment of vibrational modes to specific functional groups and motions within the molecule. iosrjournals.org The agreement between calculated and experimental spectra serves as a validation of the computational model used. sciforum.net

Similarly, NMR chemical shifts can be calculated and compared with experimental data to further confirm the molecular structure. These computational approaches provide a deeper understanding of the spectroscopic data and the underlying molecular properties.

Vibrational Frequency Calculations (FT-IR, FT-Raman)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. These calculations allow for a detailed assignment of vibrational modes to specific atomic motions within the molecule.

For molecules similar to this compound, such as thiophene-2-carboxylic acid, studies have shown a strong correlation between theoretical and experimental spectra. researchgate.net Typically, calculations are performed using a basis set like B3LYP/6-31G* or higher to optimize the molecular geometry and compute harmonic vibrational wavenumbers. nih.gov The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. To correct for this, scaling factors are commonly applied, for instance, a factor of 0.958 for wavenumbers above 1700 cm⁻¹ and 0.983 for those below. Current time information in Karachi, PK.

The analysis is further enriched by Potential Energy Distribution (PED) calculations, which quantify the contribution of individual internal coordinates (like stretching, bending, or torsion) to each normal vibrational mode. This allows for unambiguous assignment of the spectral bands. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the asymmetric and symmetric stretches of the NO₂ group, and various C-H and C-S stretching and bending modes of the thiophene ring. The red shift often observed in the N-H stretching bands in the infrared spectrum of similar molecules, when compared to computed wavenumbers, indicates a weakening of the N-H bond, a principle that applies to the O-H bond in this context as well. nih.gov

Below is a representative table of calculated and experimental vibrational assignments for an analogous compound, thiophene-2-carboxylic acid, illustrating the typical data generated from such an analysis.

Table 1: Selected Vibrational Frequencies and Assignments for Thiophene-2-carboxylic Acid

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) Wavenumber (cm⁻¹)Assignment (Contribution % from PED)
309530933100ν(C-H) (98%)
167816751680ν(C=O) (85%)
153015321535ν(C-C) (70%)
142514281430δ(O-H) (65%)
850855852γ(C-H) (75%)
750748745ν(C-S) (60%)

Note: This table is illustrative, based on data for thiophene-2-carboxylic acid. ν: stretching; δ: in-plane bending; γ: out-of-plane bending.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical prediction of NMR chemical shifts is a crucial tool for structure verification and elucidation. researchgate.net The most common method involves using the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).

For carboxylic acids, the proton of the -OH group is characteristically found at a highly deshielded position, often between 10-12 ppm in the ¹H NMR spectrum, due to electronegativity and hydrogen bonding effects. libretexts.org Protons on the thiophene ring would have their chemical shifts influenced by the electron-withdrawing effects of both the nitro and carboxylic acid groups. Similarly, the carbonyl carbon of the carboxylic acid typically appears significantly downfield in the ¹³C NMR spectrum, generally in the 160-180 ppm range. libretexts.orgwisc.edu

Computational predictions can refine these estimates and help assign specific peaks to specific nuclei, especially in complex molecules. researchgate.net The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). Comparing the calculated shifts with experimental data can confirm the proposed structure or help identify the correct isomer from a set of possibilities. researchgate.net

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges

NucleusGroupTypical Experimental Chemical Shift (δ, ppm)Notes
¹HCarboxylic Acid (-COOH)10.0 - 12.0Often a broad singlet, disappears with D₂O exchange. libretexts.org
¹HThiophene Ring (-CH)7.0 - 8.5Shift values are influenced by substituent positions.
¹³CCarbonyl (-COOH)160 - 180Less deshielded than ketone/aldehyde carbonyls. libretexts.org
¹³CThiophene Ring (-C-NO₂)145 - 160Carbon attached to the nitro group is highly deshielded.
¹³CThiophene Ring (-C-COOH)130 - 145Carbon attached to the carboxyl group.
¹³CThiophene Ring (-CH)120 - 140General range for other ring carbons.

Note: These are general ranges; precise values for this compound would be determined by specific electronic and geometric factors.

Intermolecular and Intramolecular Interactions

The physical and chemical properties of molecular solids are governed by the network of interactions between molecules. Computational analysis is essential for characterizing these weak, non-covalent forces.

Hydrogen Bonding Analysis

Like most carboxylic acids, this compound is expected to form strong intermolecular hydrogen bonds. The most common motif is a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. pdx.edu

Computational studies on similar systems, like quinolone carboxylic acid derivatives, use theories such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) to analyze these interactions. organicchemistrydata.org AIM theory identifies bond critical points (BCPs) between the hydrogen donor and acceptor atoms, with the electron density (ρ) and its Laplacian (∇²ρ) at these points revealing the strength and nature of the bond. NBO analysis quantifies the interaction energy through the delocalization of electron density from the lone pair of the acceptor oxygen to the antibonding orbital (σ*) of the donor O-H bond.

Interaction Energy Characterization (SAPT Analysis)

While methods like NBO provide an estimate of interaction strength, Symmetry-Adapted Perturbation Theory (SAPT) offers a more detailed and physically meaningful decomposition of the total interaction energy between molecules. SAPT calculates the interaction energy directly, without calculating the total energy of the dimer and monomers, thus avoiding basis set superposition error.

The total interaction energy in the SAPT framework is decomposed into four fundamental components:

Electrostatics (E_elec): The classical Coulombic interaction between the static charge distributions of the molecules. This is typically the dominant attractive term in hydrogen-bonded systems.

Exchange (E_exch): A purely quantum mechanical repulsive term arising from the Pauli exclusion principle, preventing electron clouds from occupying the same space.

Induction (E_ind): An attractive force resulting from the polarization of one molecule by the static charge distribution of the other.

Dispersion (E_disp): An attractive force arising from the correlated fluctuations of electron clouds in the interacting molecules.

Table 3: Conceptual SAPT Energy Decomposition for a Carboxylic Acid Dimer (Illustrative)

Energy ComponentTypical Contribution (kcal/mol)Physical Interpretation
Electrostatics-15.0 to -25.0Attraction between permanent multipoles (dominant in H-bonds).
Exchange+12.0 to +20.0Short-range Pauli repulsion.
Induction-4.0 to -8.0Polarization and charge transfer.
Dispersion-5.0 to -10.0Correlated electron fluctuations (van der Waals forces).
Total Interaction Energy -12.0 to -23.0 Net stability of the dimer.

Note: Values are conceptual and represent typical magnitudes for strongly hydrogen-bonded dimers.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a cornerstone of modern mechanistic studies, allowing researchers to map the entire energy landscape of a chemical reaction.

Transition State Analysis and Energy Barriers

Understanding a chemical reaction requires identifying the reactants, products, and any intermediates, as well as the transition states that connect them. A transition state is an unstable structure representing the highest energy point along a reaction coordinate, and it cannot be isolated experimentally. ucl.ac.uk

Computational modeling can locate these fleeting structures on the potential energy surface. By optimizing the geometry to find a first-order saddle point (a maximum in one direction and a minimum in all others), the exact structure of the transition state can be determined. A frequency calculation on this structure confirms it is a true transition state by revealing a single imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).

The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡ or ΔH‡). ucl.ac.uk This value is critical as it determines the rate of the reaction. For instance, in a condensation reaction involving this compound, computational analysis could be used to compare different pathways, such as the initial protonation of the carbonyl oxygen or the direct nucleophilic attack on the carbonyl carbon. researchgate.net By calculating the energy barriers for each potential step, the most favorable reaction mechanism can be identified. This approach has been used to explain differential reactivity between thiophene-2-carboxylic and thiophene-3-carboxylic acids. researchgate.net

Solvent Effects on Reaction Mechanisms (PCM and CPCM Models)

The study of solvent effects is crucial for understanding reaction mechanisms, as the solvent can significantly influence the stability of reactants, transition states, and products. The Polarizable Continuum Model (PCM) and its variant, the Conductor-like Screening Model (CPCM), are powerful computational methods used to approximate the effect of a solvent by representing it as a continuous dielectric medium. These models are instrumental in calculating solvation energies and exploring potential energy surfaces of reactions in different solvent environments.

Table 1: Illustrative Data on Solvent Effects on Thiophene Derivatives (Hypothetical for this compound)

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Relative Energy (kcal/mol)
Gas Phase13.500.00
Toluene2.384.80-5.20
Dichloromethane8.935.90-8.75
Acetonitrile37.506.80-12.30
Water78.397.50-15.10

Note: This table is a hypothetical representation to illustrate the type of data generated from PCM/CPCM calculations and is not based on actual published research for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidating the Role of Functional Groups on Biological Activity

The bioactivity of thiophene-based compounds is significantly influenced by the nature and position of their substituents. researchgate.netnih.gov In 4-nitrothiophene-2-carboxylic acid, the nitro and carboxylic acid groups are key determinants of its interaction with biological targets.

The carboxylic acid group is a common feature in many pharmaceuticals, often playing a critical role as a pharmacophore by acting as a hydrogen bond donor or acceptor. researchgate.net At physiological pH, the carboxylic acid group is typically ionized, which increases the water solubility of the molecule. researchgate.netwiley-vch.de This ionization can be crucial for interactions with biological targets. However, this increased polarity can sometimes limit a molecule's ability to cross biological membranes. wiley-vch.de

Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates. researchgate.net Introducing halogen atoms to the thiophene (B33073) ring of this compound can alter its lipophilicity, metabolic stability, and binding affinity to target proteins. For example, a halogen at the 4-position of the aromatic ring of 2,4-dichlorophenoxyacetic acid analogues was found to be important for their auxinic activity. nih.gov While direct studies on the halogenation of this compound are not extensively detailed in the provided context, the general principles of halogenation suggest that such modifications would significantly impact its pharmacological profile.

Conformational Flexibility and Receptor Binding

The three-dimensional shape of a molecule and its ability to adopt different conformations are critical for its interaction with a biological receptor.

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand to a receptor. researchgate.netnih.gov These methods can provide insights into the binding orientation, interaction energies, and the key amino acid residues involved in the binding process. For thiophene-2-carboxylic acid derivatives, molecular docking studies have been employed to understand their interactions with various protein structures. researchgate.net Such studies on this compound would reveal how the nitro and carboxylic acid groups orient themselves within a receptor's binding pocket to form favorable interactions, such as hydrogen bonds and electrostatic interactions. For instance, docking studies on other thiophene derivatives have shown their potential as inhibitors of various enzymes. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.manih.gov By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds and to identify the key molecular descriptors that are important for activity. imist.ma

For thiophene derivatives, QSAR studies have been successfully applied to model their inhibitory activity against various biological targets. nih.gov A QSAR study on this compound and its analogues would involve calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) and correlating them with their measured biological activity. This can lead to predictive models that guide the synthesis of more potent compounds. For example, QSAR studies on other heterocyclic compounds have demonstrated the ability to predict biological activities with a high degree of accuracy. researchgate.net

Antimicrobial and Anti-Parasitic Agent Development

Derivatives of this compound have shown considerable promise as antimicrobial and anti-parasitic agents. The presence of the nitro group on the thiophene ring is often crucial for their biological activity, which has led to the investigation of this compound as a core structure for generating new drugs against a range of pathogens.

Nitrothiophene carboxamides, derived from this compound, have been identified as a novel class of antibacterials with a narrow but potent spectrum of activity. Research has focused on their efficacy against specific Gram-negative bacteria.

Studies have shown that these compounds are particularly potent against Escherichia coli, Shigella spp., and Salmonella spp. The development of this chemical series was engineered to overcome the challenge of efflux pumps, a common mechanism of bacterial resistance. By using structure-based design, researchers optimized the compounds to reduce their binding to the AcrAB-TolC efflux pump, thereby enhancing their potency against wild-type bacteria.

A key feature of nitrothiophene carboxamides is their mechanism of action as prodrugs. These compounds are inactive in their initial form and require bioactivation within the bacterial cell to exert their antibacterial effect.

The activation is carried out by specific bacterial nitroreductases, namely NfsA and NfsB, which are found in E. coli. These enzymes reduce the nitro group on the thiophene ring, a process that generates the active cytotoxic agent responsible for the compound's bactericidal properties. This targeted activation mechanism is advantageous as it relies on enzymes present in the target bacteria. Evidence for this specific activation pathway includes the observation that compounds in this series show reduced activity in bacterial strains with single knockouts of the nfsA or nfsB genes and are completely inactive in strains where both genes are knocked out.

A significant aspect of the research into nitrothiophene carboxamides is their effectiveness against multidrug-resistant (MDR) bacterial strains. The challenge of antimicrobial resistance has created an urgent need for new compounds that can circumvent existing resistance mechanisms.

The optimization of this series to evade efflux pumps makes them potent against clinical isolates of E. coli, Shigella spp., and Salmonella spp. that exhibit resistance to multiple other antibiotics. Their novel mechanism of action and targeted activation contribute to their ability to be effective where other drugs may fail.

Table 1: Antibacterial Activity of Nitrothiophene Carboxamides

Bacterial Species Activity Noted Resistance Profile Addressed
Escherichia coli Potent Activity Effective against wild-type and multidrug-resistant clinical isolates.
Shigella spp. Potent Activity Effective against wild-type and multidrug-resistant clinical isolates.
Salmonella spp. Potent Activity Effective against wild-type and multidrug-resistant clinical isolates.

Derivatives of 5-nitrothiophene-2-carboxylic acid have been investigated for their potential in treating Human African Trypanosomiasis (HAT), a parasitic disease caused by Trypanosoma brucei. Research has led to the development of a series of potent antitrypanosomal compounds.

One particular derivative, (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide, demonstrated selective inhibition of the growth of T. b. brucei, T. b. gambiense, and T. b. rhodesiense. A notable feature of these molecules is their high selectivity for trypanosomes, which is a critical factor in developing safe and effective treatments. This selectivity, combined with metabolic stability, positions these nitrothiophene-based compounds as promising candidates for further lead optimization and pre-clinical studies for HAT.

The nitrothiophene scaffold has also been explored for its potential against Mycobacterium tuberculosis. 4-Nitrothiophene-2-carboxamide, a direct derivative of the parent acid, has been shown to inhibit the growth of mycobacteria. While detailed mechanisms are a subject of ongoing research, the antimycobacterial activity of nitro-aromatic compounds is a well-established area of investigation. For instance, nitrobenzoic acid is known to inhibit the growth of M. tuberculosis in vitro. The development of compounds containing dinitrobenzamide groups has also yielded important candidates for antitubercular drugs. The activity of 4-nitrothiophene-2-carboxamide suggests that the nitrothiophene core could be a valuable starting point for developing new anti-tuberculosis agents.

The therapeutic potential of the thiophene ring extends to antifungal applications. While research on this compound itself is specific, various derivatives have demonstrated notable antifungal properties. For example, certain thiourea derivatives of 2-thiophenecarboxylic acid have been evaluated for their activity against nosocomial fungal infections caused by Candida auris. Similarly, a thiophene-thiosemicarbazone derivative, 2-((5-nitrothiophen-2-yl)methylene)-N-(pyridin-3-yl) hydrazine carbothioamide, has shown promising antifungal activity against Candida albicans, with a mechanism involving the induction of oxidative stress and apoptosis. These findings indicate that the nitrothiophene moiety is a viable pharmacophore for the development of new antifungal agents.

The antiviral potential of this compound is less defined in current research. While heterocyclic compounds are a major source of investigation for new antiviral drugs, including those against SARS-CoV-2, specific studies focusing on the antiviral properties of this compound and its simple derivatives are not widely reported in the available literature.

Applications in Materials Science and Agrochemicals

Material Science Applications

The exploration of 4-nitrothiophene-2-carboxylic acid and its derivatives in materials science is driven by the desirable properties that arise from its constituent parts. The thiophene (B33073) unit is a cornerstone of many organic electronic materials due to its excellent charge transport characteristics. ambeed.comnih.gov The nitro group, a potent electron-withdrawing moiety, can be used to tune the electronic energy levels of materials, a critical aspect in the design of organic semiconductors. sigmaaldrich.comnih.govnih.gov Furthermore, the carboxylic acid group provides a versatile handle for anchoring molecules to surfaces or for directing self-assembly processes through hydrogen bonding. nih.govacs.orgresearchgate.net

The field of organic electronics leverages the properties of carbon-based materials to create devices that are flexible, lightweight, and can be fabricated using low-cost techniques. Thiophene-based molecules are central to this field, and the incorporation of functional groups like the nitro and carboxylic acid moieties found in this compound offers a strategy for developing new materials with tailored properties. ambeed.com

Organic Light-Emitting Diodes (OLEDs) are a prominent display and lighting technology, and their performance is heavily reliant on the properties of the organic materials used in their emissive layers. Thiophene-containing oligomers and polymers are widely used as emissive materials in OLEDs. ambeed.comchemrxiv.orgacs.org The introduction of electron-donating and electron-accepting groups into the molecular structure is a key strategy for controlling the electrochemical, optical, and electrical properties of OLEDs. chemrxiv.org

Donor-π-acceptor (D-π-A) type molecules are of particular interest for OLED applications. beilstein-archives.orgrsc.org In this context, derivatives of this compound could potentially be utilized where the thiophene ring acts as a π-linker, the nitro group as an acceptor, and a suitable donor group is attached to the molecule. For instance, a multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter based on a five-membered thiophene π-core has been shown to enable efficient and narrowband green OLEDs with reduced efficiency roll-off. rsc.org Such emitters can achieve high external quantum efficiencies (EQE), as demonstrated by a thiophene-based MR-TADF emitter, Th-BN, which reached an EQE of 34.6%. rsc.org

Device Performance of a Thiophene-Based MR-TADF Emitter (Th-BN)
Parameter Value
Emission Peak512 nm (Green)
Luminous Efficiency97%
Full-Width at Half Maximum (FWHM)41 nm / 0.20 eV
Reverse Intersystem Crossing Rate18.7 × 10⁴ s⁻¹
Maximum External Quantum Efficiency (EQE)34.6%
EQE at 1000 cd m⁻²26.8%

This table presents the performance metrics of a green OLED incorporating a thiophene-based multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter, showcasing the potential of thiophene derivatives in high-efficiency displays. rsc.org

Organic Field-Effect Transistors (OFETs) are fundamental components of organic integrated circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Thiophene-containing oligomers are extensively studied for this purpose. nih.gov The introduction of electron-withdrawing groups, such as the nitro group, is a known strategy to create n-type organic semiconductors, which are essential for the fabrication of complementary circuits. sigmaaldrich.comnih.govresearchgate.net

While direct studies on this compound in OFETs are not prominent, the principles of molecular design suggest its potential. The nitro group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. sigmaaldrich.com Research on nitro-functionalized fluorenone derivatives has demonstrated their potential as n-type semiconductors with good air stability. sigmaaldrich.comnih.gov The carboxylic acid group could also play a role in modifying the interface between the semiconductor and the dielectric layer, potentially improving device performance.

Performance of a Single Crystal OFET based on a Dithieno[3,2-b:2′,3′-d]thiophene Derivative
Parameter Value
Highest Mobility1.26 cm² V⁻¹ s⁻¹
Average Mobility0.706 cm² V⁻¹ s⁻¹

This table highlights the high charge carrier mobility achievable with thiophene-based organic semiconductors in single crystal organic field-effect transistors, demonstrating their suitability for electronic applications. nih.gov

In the quest for renewable energy, organic solar cells (OSCs) and perovskite solar cells (PSCs) have emerged as promising technologies. The efficiency and stability of these devices are critically dependent on the materials used for light absorption and charge transport, as well as the interfaces between different layers. Thiophene derivatives are frequently employed as donor materials in the active layer of OSCs.

More specifically, thiophene carboxylic acids have been investigated as interface modifiers in perovskite solar cells. The carboxylic acid group can act as an anchoring group, binding to the surface of metal oxide electron transport layers like SnO₂. nih.govnih.gov This can lead to improved performance and stability of the solar cells. While the nitro group's direct role in the active layer of solar cells is less common, it has been explored as a component of anchoring groups in dye-sensitized solar cells (DSSCs). nih.gov Fullerene-based carboxylic acids are also used to passivate the surface of SnO₂ in n-i-p perovskite solar cells, leading to higher efficiencies and better operational stability. nih.gov

Fluorescent probes are indispensable tools in biological and medical research, enabling the visualization of specific molecules and processes within living cells. The design of these probes often involves a fluorophore linked to a recognition moiety that interacts with the target analyte. Nitro-substituted aromatic compounds can act as fluorescence quenchers. materials-science.info This property can be exploited in "turn-on" fluorescent probes, where the probe is initially non-fluorescent and becomes fluorescent upon reaction with the target.

While there is no direct report of this compound as a fluorescent probe, its structure contains the necessary components. The nitro group can quench fluorescence, and the thiophene ring can be part of a larger fluorescent system. The carboxylic acid group could be used to attach the probe to a biomolecule or to improve its water solubility. For instance, nitro-substituted dyes have been used in the design of fluorescent probes for reactive oxygen and nitrogen species. materials-science.info Furthermore, fluorescent derivatization reagents containing a nitro group and a carboxylic acid have been synthesized for use in capillary electrophoresis with laser-induced fluorescence detection. researchgate.net

The self-assembly of molecules into well-defined nanostructures is a powerful bottom-up approach for creating functional materials. Thiophene-based molecules are known to self-assemble into various nanoarchitectures, such as nanowires and 2D crystals, driven by π-π stacking interactions between the thiophene rings. acs.orgnih.govfrontiersin.org The carboxylic acid group is a key functional group for directing self-assembly through the formation of robust hydrogen bonds. nih.govacs.orgfrontiersin.org

Isomeric monofunctionalized thiophenes have been shown to self-assemble at liquid/solid interfaces, with the substitution position on the thiophene ring influencing the packing arrangement. acs.orgfrontiersin.org The self-assembly of thiophene-based π-conjugated molecules can also be controlled to form nanoparticles and nanofibers with distinct fluorescence properties. Although the direct self-assembly of this compound has not been extensively studied, its bifunctional nature—a hydrogen-bonding carboxylic acid and a polar nitro group on a π-conjugated ring—suggests its potential as a building block for creating complex, functional supramolecular structures. nih.govresearchgate.net

Nonlinear Optical (NLO) Properties

The field of nonlinear optics (NLO) investigates how intense light interacts with materials to produce new optical effects, a phenomenon crucial for technologies like optical switching and frequency conversion. Organic molecules, particularly those with a "push-pull" electronic structure—an electron-donating group connected to an electron-accepting group through a π-conjugated system—are of significant interest.

While direct NLO studies on this compound are not extensively documented, its molecular architecture makes it a promising candidate. The thiophene ring can act as an effective electron donor, a property that has been shown to give rise to highly efficient second-order NLO properties in other derivatives. aip.org The nitro group (NO₂) is a strong electron-withdrawing group, and the carboxylic acid group (COOH) also possesses electron-withdrawing characteristics. This configuration creates the potential for significant intramolecular charge transfer, a key requirement for NLO activity.

Research into related thiophene derivatives supports this potential. Studies have shown that replacing a phenyl ring with a thiophene ring in NLO-active molecules leads to a substantial enhancement of molecular polarizability. tandfonline.com Furthermore, theoretical and experimental studies on compounds like 2-nitro-1-(2-thienyl)ethene have confirmed that the thiophene ring acts as an efficient donor, resulting in high second-order NLO coefficients. aip.org The strategic placement of donor and acceptor groups on a thiophene backbone is a known method for tuning and enhancing these properties. rsc.org The combination of the electron-donating thiophene ring and the electron-withdrawing nitro and carboxyl groups in this compound suggests it could function effectively as an NLO material.

Table 1: Nonlinear Optical Properties of Selected Thiophene Derivatives
Compound/ClassKey FindingReference
Thiophene-containing materialsReplacement of a phenyl ring with thiophene leads to large enhancements of polarizability. tandfonline.com
2-nitro-1-(2-thienyl)etheneThe thiophene ring acts as an efficient electron donor, giving rise to highly efficient second-order NLO properties. aip.org
Oligomer-type thiophene derivativesAn ester group (a weak electron acceptor) can enhance optical nonlinearity. tandfonline.com
4-substituted thiophene-based azo dyesThe placement of secondary donors on the thiophene ring significantly affects charge transfer characteristics and NLO properties. rsc.org

Agrochemical Applications

Thiophene derivatives are a well-established class of compounds in the agrochemical industry, demonstrating a wide range of biological activities. mdpi.com The inclusion of a nitro group and a carboxylic acid moiety can further modulate this activity, leading to specialized applications.

Herbicidal Activity: Thiophene-2-carboxylic acid derivatives, including those with nitro substituents, have been identified as potent herbicides. google.com Research has shown that certain thiophene-based aminophosphonates are highly toxic to common and persistent weeds such as Chenopodium album (white goosefoot), Galinsoga parviflora (gallant soldier), and Rumex acetosa (common sorrel), causing total inhibition of germination and plant growth at high concentrations. mdpi.com The herbicidal action of some thiophenes is naturally occurring; certain plants secrete them to inhibit the growth of neighboring competitor plants. nih.gov Benzothiazine derivatives, which share structural similarities, have also shown promising post-emergent herbicidal activities against weeds like Brassica campestris. sci-hub.se

Fungicidal Activity: The thiophene scaffold is a key component in a number of fungicides. For instance, N-(thiophen-2-yl) nicotinamide (B372718) derivatives have demonstrated excellent fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis), with efficacy surpassing some commercial fungicides in field trials. nih.gov While direct studies on this compound are limited, related nitro-heterocyclic compounds like nitrofuran derivatives show potent, broad-spectrum antifungal activity against a range of human and plant pathogens, including Candida, Cryptococcus, Histoplasma, and Trichophyton species. nih.govmdpi.com This suggests that the nitro group is a key pharmacophore for antifungal action.

Insecticidal Activity: Thiophene-2-carboxylic acid derivatives are crucial building blocks for modern insecticides. beilstein-journals.orgresearchgate.net Specifically, halogenated 2-thiophenecarboxylic acids are used to synthesize a new family of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. beilstein-journals.orgresearchgate.net These compounds are being developed for broad-spectrum control of both chewing and sap-feeding pests, including aphids, mites, and whiteflies, in food crops and ornamental plants. beilstein-journals.orgresearchgate.net The carboxylic acid group serves as a chemical handle for attaching the thiophene ring to the rest of the insecticide molecule. beilstein-journals.orgresearchgate.net

Table 2: Summary of Agrochemical Activities of Thiophene Derivatives
ActivityCompound ClassTarget Organism(s)Key FindingReference
HerbicidalThiophene-2-carboxylic acid derivativesUndesirable plantsCompounds containing a nitro group are suitable for controlling unwanted plant growth. google.com
HerbicidalThiophene-based aminophosphonatesChenopodium album, Galinsoga parvifloraShowed high toxicity, inhibiting germination and growth. mdpi.com
FungicidalN-(thiophen-2-yl) nicotinamide derivativesPseudoperonospora cubensisExhibited excellent control efficacy in greenhouse and field trials. nih.gov
InsecticidalHalogenated 2-thiophenecarboxylic acid derivativesAphids, mites, whitefliesServe as key building blocks for a new family of 1,2,4-triazole insecticides. beilstein-journals.orgresearchgate.net

The development of new pesticides relies on identifying novel lead compounds and versatile chemical intermediates. Thiophene derivatives, including this compound, play a significant role in this process. Formulated products are mixtures of active and inert ingredients, designed for effective application and handling. ufl.edu

Thiophene-2-carboxylic acid and its derivatives are listed in databases for the pesticide manufacturing industry. nih.gov Their utility extends from being active ingredients themselves to serving as precursors for more complex molecules. For example, the development of propargyl thiophene-2-carboxylates as pesticides highlights the adaptability of this scaffold. google.com The synthesis of novel insecticides from halogenated thiophene-2-carboxylic acid derivatives demonstrates the compound's role as a key intermediate in creating next-generation crop protection agents. beilstein-journals.orgresearchgate.net The ability to create various esters, amides, and other derivatives from the carboxylic acid function allows for the fine-tuning of biological activity and physical properties. google.com

In addition to their roles in pest and weed control, certain thiophene derivatives can act as plant growth regulators (PGRs). These substances can be used to enhance crop yield and quality by positively influencing plant metabolism. google.com

A significant discovery in this area is that thiophene acetic acid (TAA), a closely related structure, performs exceptionally well as a PGR. justia.com TAA was found to surprisingly enhance both root and shoot formation and growth, not only in tissue culture explants but also in whole plants. justia.com This activity is linked to the auxin response pathway in plants. justia.com Other thiophene derivatives, such as 2-aminotetramethylene-thiophene derivatives, have also been identified as effective plant growth regulators. google.com This body of research indicates that the thiophene ring is a viable scaffold for designing molecules that can either promote or inhibit plant growth, depending on the specific substitutions and formulation.

Fine Chemicals and Specialty Chemicals

This compound is recognized as an important intermediate in the synthesis of fine and specialty chemicals. ukchemicalsuppliers.co.uk Fine chemicals are pure, single substances produced in limited quantities for specialized applications, often as building blocks for pharmaceuticals, agrochemicals, and other high-value products. Nitroheterocyclic compounds, in general, are crucial intermediates for drugs and dyes. google.com

The reactivity of this compound, particularly the carboxylic acid group, allows it to be a precursor for a wide array of more complex molecules. wikipedia.orgyoutube.com It can be readily converted into esters, amides, and acid chlorides, opening pathways to diverse chemical structures. wikipedia.org For example, it is useful in preparing highly potent and selective hetaryl ureas, which are valuable in medicinal chemistry. Its availability from chemical suppliers for industrial and research purposes underscores its role as a versatile building block in organic synthesis. ukchemicalsuppliers.co.uksigmaaldrich.com

Dye-stuffs

The structural features of this compound make it a valuable precursor in the synthesis of dyes. Thiophene-based azo dyes have been of considerable interest for decades due to their application to a wide variety of fibers, including polyester (B1180765). google.comresearchgate.net

The synthesis of azo dyes typically involves the reaction of a diazotized amine (the diazo component) with an electron-rich coupling component. nih.govnih.gov Heterocyclic amines, especially those containing electron-withdrawing groups like a nitro group, are often used as diazo components to produce dyes with high tinctorial strength and good fastness properties. google.comresearchgate.net Specifically, 2-amino-3-nitro-5-acyl thiophenes, which are structurally analogous to a reduced and aminated form of this compound, are valuable diazo components for producing blue and neutral-shade dyes for polyester fibers. google.com The presence of the nitrothiophene moiety is critical for achieving the desired color and performance characteristics. google.comresearchgate.net This established use strongly suggests that this compound, after appropriate chemical modification, can serve as a key intermediate in the production of high-performance azo dyes. nih.gov

Compound Reference Table

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
2-nitro-1-(2-thienyl)ethene
Thiophene-based aminophosphonates
N-(thiophen-2-yl) nicotinamide
Nitrofuran derivatives
Halogenated 2-thiophenecarboxylic acids
2,6-dihaloaryl 1,2,4-triazole
Propargyl thiophene-2-carboxylates
Thiophene acetic acid (TAA)
2-aminotetramethylene-thiophene
Hetaryl ureas
2-amino-3-nitro-5-acyl thiophenes
Benzothiazine derivatives

Conclusion and Future Research Directions

Summary of Current Research Landscape

4-Nitrothiophene-2-carboxylic acid and its derivatives represent a significant area of study within medicinal chemistry and materials science. Research has primarily focused on their synthesis and functionalization to explore a wide range of biological activities. Thiophene-based compounds, in general, are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. encyclopedia.pubimpactfactor.orgmdpi.com The introduction of a nitro group to the thiophene (B33073) ring, as in this compound, often enhances its biological potential, making it a valuable scaffold for drug discovery. researchgate.net

Current investigations have successfully developed various synthetic routes to nitrothiophene derivatives. These methods often involve the nitration of a thiophene precursor, though achieving regioselectivity can be a challenge. google.com The resulting nitrothiophene carboxylic acids and their amides have been evaluated for several therapeutic applications. A notable area of research is in the development of novel antibacterial agents. For instance, nitrothiophene carboxamides have been identified as prodrugs that are activated by bacterial nitroreductases, showing potent activity against multidrug-resistant bacteria. nih.gov

Emerging Trends in Nitrothiophene Carboxylic Acid Research

The field of nitrothiophene carboxylic acid research is witnessing several emerging trends that are poised to expand its applications. A significant trend is the focus on developing targeted therapies by modifying the core structure to interact with specific biological targets. This includes the design of enzyme inhibitors and receptor antagonists. The exploration of nitrothiophene derivatives as radiosensitizers for cancer therapy is another promising avenue, where the nitro group can enhance the efficacy of radiation treatment in hypoxic tumor cells. nih.gov

Furthermore, there is a growing interest in the application of nitrothiophene-based compounds in the development of fluorescent materials and sensors. The unique electronic properties of the nitrothiophene moiety can be harnessed for the detection of various analytes, including explosives. nih.gov The development of polymers incorporating nitrothiophene units is also an emerging area, with potential applications in advanced materials. nih.govrsc.org

Opportunities for Novel Synthetic Methodologies

While established methods for the synthesis of this compound exist, there are significant opportunities for the development of more efficient, safer, and environmentally friendly synthetic strategies. Traditional nitration methods often use harsh reagents and can lead to mixtures of isomers, necessitating difficult purification steps. google.com

Future research could focus on the following areas:

Catalytic Nitration: The use of solid acid catalysts or metal-exchanged clays (B1170129) could offer a more selective and reusable alternative to traditional nitrating agents. google.com

Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters, improve safety, and allow for easier scalability. researchgate.net A method for the rapid preparation of this compound using microchannel reaction technology has been proposed to enhance safety and efficiency. google.com

C-H Activation: Direct functionalization of the thiophene ring through C-H activation techniques could provide more direct and atom-economical routes to substituted nitrothiophenes.

The development of novel methods for the direct amidation of carboxylic acids with nitroarenes also presents an opportunity for the efficient synthesis of N-aryl amides from nitrothiophene carboxylic acids. nih.gov

Potential for Further Drug Discovery and Development Initiatives

The structural features of this compound make it a compelling starting point for further drug discovery and development. The carboxylic acid group can be readily converted to a variety of other functional groups, such as amides, esters, and hydrazides, allowing for the creation of large and diverse compound libraries for screening. nih.govchemicalbook.com

Key opportunities for future drug discovery include:

Antiparasitic Agents: Nitro-containing compounds have a proven track record in treating parasitic diseases. researchgate.net Further exploration of nitrothiophene derivatives against a range of parasites is warranted.

Anticancer Agents: The ability of some nitrothiophenes to act as bioreductively activated cytotoxins and radiosensitizers suggests significant potential in oncology. impactfactor.orgnih.gov

Neurological Disorders: Thiophene derivatives have shown promise as antipsychotic and antianxiety agents, indicating a potential avenue for the development of new treatments for central nervous system disorders. encyclopedia.pub

The use of bioisosteric replacement, where the carboxylic acid group is substituted with other acidic functional groups like tetrazoles or hydroxamic acids, could also lead to compounds with improved pharmacokinetic and pharmacodynamic properties. nih.govdrughunter.comnih.gov

Outlook for Advanced Material Science Applications

The unique electronic and optical properties of the nitrothiophene scaffold present exciting opportunities in material science. The electron-withdrawing nature of the nitro group significantly influences the electronic structure of the thiophene ring, making these compounds suitable for a range of applications.

Future research in this area could focus on:

Conductive Polymers: Thiophene-based polymers are well-known for their conductive properties. The incorporation of nitro groups could be used to tune the electronic band gap and conductivity of these materials for applications in electronics.

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of some nitrothiophene derivatives could be exploited in the development of new materials for OLEDs.

Biodegradable Materials: The development of biodegradable polymers and materials is a crucial area of research. mdpi.com Thiophene-based polymers could be designed to be biodegradable for applications in medicine and environmentally friendly packaging. mdpi.com

Sensors: The ability of nitroaromatic compounds to interact with certain analytes makes them promising candidates for the development of chemical sensors, particularly for the detection of explosives. nih.gov

The versatility of this compound as a building block will likely lead to the development of a wide array of advanced materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 4-nitrothiophene-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodology : Nitration of thiophene-2-carboxylic acid is typically performed using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Post-reaction purification via recrystallization or column chromatography is critical to isolate the nitro derivative. Yield optimization may involve adjusting stoichiometry, reaction time, and acid strength. For example, excess nitrating agents or prolonged reaction times can lead to over-nitration or decomposition, requiring careful monitoring .
  • Characterization : Confirm product identity using ¹H/¹³C NMR (to identify aromatic proton environments and nitro/carboxyl groups) and IR spectroscopy (to detect NO₂ and COOH stretching vibrations) .

Q. What analytical techniques are essential for characterizing this compound, and how should conflicting data be resolved?

  • Core Techniques :

  • NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to resolve aromatic protons and confirm substituent positions.
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS) and fragmentation patterns.
  • Elemental Analysis : Verify purity and stoichiometry (C, H, N, S).
    • Data Reconciliation : If discrepancies arise (e.g., NMR vs. IR), cross-validate with X-ray crystallography (for solid-state structure) or repeat experiments under standardized conditions. Contaminants or residual solvents may require additional purification .

Q. What safety protocols are critical when handling this compound in the lab?

  • Hazard Mitigation :

  • Storage : Keep in a cool, dry place away from strong oxidizers, acids, or bases to prevent hazardous reactions (e.g., decomposition to sulfur oxides) .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation/ingestion due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) .
  • Spill Management : Contain using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of the nitro and carboxyl groups influence the reactivity of this compound in electrophilic substitution reactions?

  • Mechanistic Insight : The nitro group is a strong electron-withdrawing meta-director, while the carboxyl group acts as a deactivating ortho/para-director. Competing effects can lead to regioselectivity challenges.
  • Experimental Design : Perform competitive reactions (e.g., bromination or sulfonation) and analyze product ratios via HPLC or GC-MS. Computational methods (DFT) can model charge distribution and predict reactive sites .

Q. How can synthetic byproducts or low yields in nitration reactions be systematically addressed?

  • Troubleshooting :

  • Byproduct Identification : Use LC-MS or TLC to detect intermediates (e.g., di-nitrated species or oxidation byproducts).
  • Condition Optimization : Test alternative nitrating agents (e.g., acetyl nitrate) or phase-transfer catalysts to enhance selectivity.
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify optimal termination points .

Q. What strategies are effective for incorporating this compound into complex heterocyclic systems (e.g., pharmaceuticals or materials)?

  • Synthetic Applications :

  • Amide Coupling : Use EDCI/HOBt to conjugate the carboxyl group with amines, forming bioactive derivatives (e.g., kinase inhibitors).
  • Ring Functionalization : Exploit nitro-group reduction (e.g., H₂/Pd-C) to generate amino intermediates for further cross-coupling (e.g., Suzuki-Miyaura).
    • Challenges : Steric hindrance from the nitro group may limit reactivity; microwave-assisted synthesis can enhance reaction rates .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between theoretical and experimental spectral data for this compound?

  • Approach :

  • Theoretical Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA).
  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to confirm assignments in complex spectra.
  • Collaborative Validation : Cross-check data with independent labs or databases (e.g., PubChem or Reaxys) .

Environmental and Stability Considerations

Q. What are the environmental impacts of this compound, and how can its degradation be monitored?

  • Ecotoxicity : The compound may release sulfur oxides (SOₓ) upon combustion. Conduct OECD 301/302 biodegradability tests to assess persistence .
  • Analytical Monitoring : Use HPLC-UV or GC-MS to track degradation products in aqueous systems. Advanced oxidation processes (e.g., Fenton’s reagent) can be tested for remediation .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.